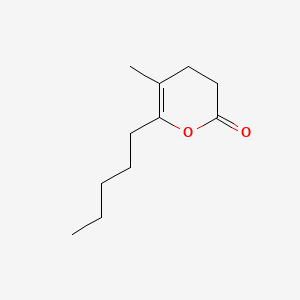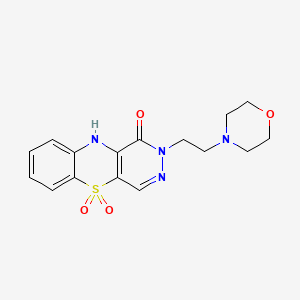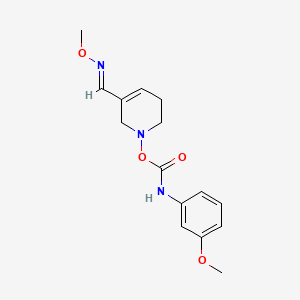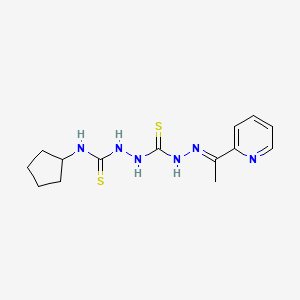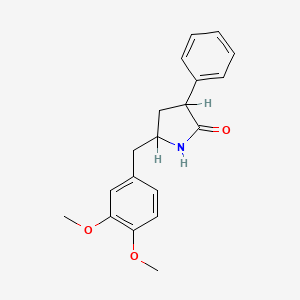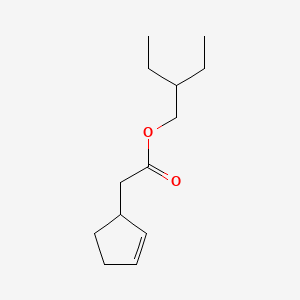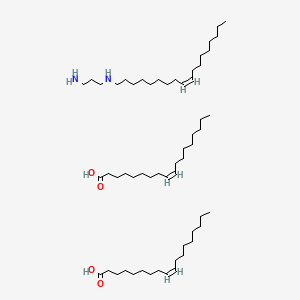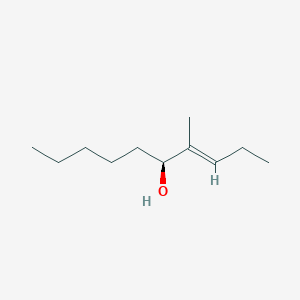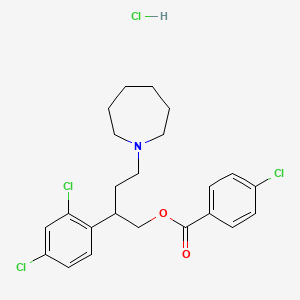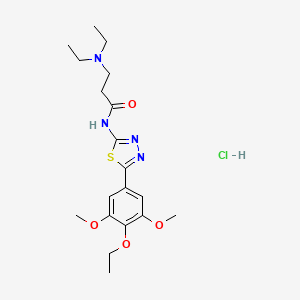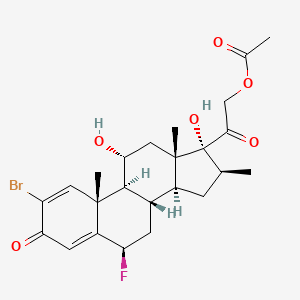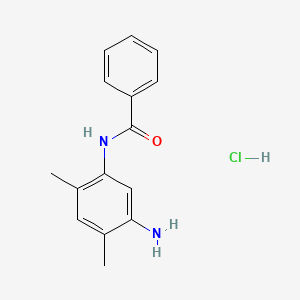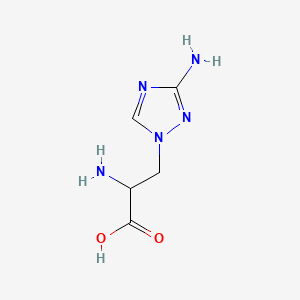
alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid typically involves the cyclization of hydrazine derivatives with formic acid or its derivatives. One common method includes the reaction of hydrazine hydrate with formamide, followed by cyclization to form the triazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Research has indicated its potential as an antitumor agent and in the treatment of epigenetically-based diseases.
Industry: It is used as a corrosion inhibitor for metals and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of metabolic pathways, which is beneficial in treating certain diseases .
類似化合物との比較
Similar Compounds
3-Amino-1,2,4-triazole: Known for its use as a herbicide and enzyme inhibitor.
1,2,4-Triazole-3,5-diamine: Used as an antitumor agent and corrosion inhibitor.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Exhibits potent inhibitory activity against cyclin-dependent kinases.
Uniqueness
Alpha,3-Diamino-1H-1,2,4-triazole-1-propanoic acid stands out due to its unique combination of amino and triazole functionalities, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
2990-18-3 |
|---|---|
分子式 |
C5H9N5O2 |
分子量 |
171.16 g/mol |
IUPAC名 |
2-amino-3-(3-amino-1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9N5O2/c6-3(4(11)12)1-10-2-8-5(7)9-10/h2-3H,1,6H2,(H2,7,9)(H,11,12) |
InChIキー |
BYXVMSJDNJUGKY-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1CC(C(=O)O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


